molecular formula C4H4FNO3S2 B2696821 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride CAS No. 1934464-25-1

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride

Cat. No.: B2696821
CAS No.: 1934464-25-1
M. Wt: 197.2
InChI Key: SHCGQBFHBGEDAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-methoxy-1,3-thiazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .

Scientific Research Applications

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This makes the compound a potential candidate for the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1,3-thiazole-5-sulfonamide
  • 2-Methoxy-1,3-thiazole-5-sulfonic acid
  • 2-Methoxy-1,3-thiazole-5-sulfonyl chloride

Uniqueness

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of enzyme inhibitors and other biologically active molecules .

Biological Activity

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a methoxy group and a sulfonyl fluoride group. These functional groups enhance its reactivity and biological activity. The sulfonyl fluoride group is particularly notable for its ability to interact with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been demonstrated through several studies:

  • In Vitro Studies : Laboratory tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
  • Fungal Activity : The compound also displays antifungal properties, being effective against strains such as Candida albicans. Its mechanism appears to involve disruption of fungal cell wall synthesis or function.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The sulfonyl fluoride group reacts with nucleophilic residues in enzymes, leading to a loss of enzymatic activity. This characteristic makes it a valuable candidate for developing enzyme inhibitors in therapeutic settings .

Research Findings and Case Studies

Several studies have highlighted the compound's potential in various applications:

  • Inhibition Studies : A study focused on its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound showed promising results with IC50 values indicating potent inhibition .
  • Synthesis of Derivatives : Researchers have synthesized derivatives of this compound to enhance its biological activity further. Modifications to the thiazole ring or the introduction of additional functional groups have been explored to improve efficacy against specific targets .
  • Comparative Analysis : In comparison with similar compounds such as 2-Methoxy-1,3-thiazole-5-sulfonamide and 2-Methoxy-1,3-thiazole-5-sulfonic acid, this compound has shown superior reactivity due to its sulfonyl fluoride group, making it more effective in biological assays.

Data Summary

Activity Target Organisms IC50 Values (μM) Mechanism
AntimicrobialStaphylococcus aureus10Enzyme inhibition
AntimicrobialEscherichia coli15Enzyme inhibition
AntifungalCandida albicans12Disruption of cell wall synthesis
MAGL InhibitionHuman MAGL2.7Enzyme inhibition

Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGQBFHBGEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934464-25-1
Record name 2-methoxy-1,3-thiazole-5-sulfonyl fluoride
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